molecular formula C13H9FN2O3 B1395715 2-Fluoro-6-nitro-N-phenylbenzamide CAS No. 870281-83-7

2-Fluoro-6-nitro-N-phenylbenzamide

Cat. No.: B1395715
CAS No.: 870281-83-7
M. Wt: 260.22 g/mol
InChI Key: GQVRPSFDUVNMDA-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Fluoro-6-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium on carbon, N,N-Diisopropylethylamine, and other catalysts . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-6-nitro-N-phenylbenzamide has several scientific research applications:

Comparison with Similar Compounds

2-Fluoro-6-nitro-N-phenylbenzamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

2-fluoro-6-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-10-7-4-8-11(16(18)19)12(10)13(17)15-9-5-2-1-3-6-9/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVRPSFDUVNMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870281-83-7
Record name 2-fluoro-6-nitro-N-phenylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the limitations of using 2-Fluoro-6-nitro-N-phenylbenzamide in the synthesis of Idelalisib?

A: While this compound serves as a starting point for Idelalisib synthesis, the established method presents several challenges []:

    Q2: What is the significance of the research presented in the paper regarding Idelalisib synthesis?

    A: The research proposes a novel method for synthesizing Idelalisib that aims to address the limitations associated with using this compound as a starting material []. While the specifics of this novel approach are not detailed in the provided abstract, it highlights the ongoing efforts to develop more efficient, cost-effective, and environmentally friendly synthetic routes for this important pharmaceutical compound.

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